molecular formula C21H26NO3+ B1197959 Poldine CAS No. 596-50-9

Poldine

Cat. No.: B1197959
CAS No.: 596-50-9
M. Wt: 340.4 g/mol
InChI Key: CQRKVVAGMJJJSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poldine involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 1,1-dimethylpyrrolidinium . The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The reaction conditions are optimized to ensure the stability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Poldine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Poldine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on biological systems, particularly its antimuscarinic properties.

    Medicine: Utilized in the treatment of peptic ulcers and studied for its potential in other therapeutic areas.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Poldine exerts its effects by acting as a muscarinic antagonist. It binds to muscarinic receptors in the gastrointestinal tract, inhibiting the action of acetylcholine. This leads to a reduction in gastric acid secretion and provides relief from peptic ulcers . The molecular targets involved include muscarinic receptors, and the pathways affected are those related to acetylcholine signaling.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another muscarinic antagonist used for similar therapeutic purposes.

    Scopolamine: Known for its antimuscarinic effects and used in various medical applications.

    Hyoscyamine: Similar in structure and function to Poldine, used in the treatment of gastrointestinal disorders.

Uniqueness of this compound

This compound is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its quaternary ammonium structure contributes to its effectiveness as a muscarinic antagonist, making it particularly useful in the treatment of peptic ulcers .

Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRKVVAGMJJJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862161
Record name Poldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-50-9
Record name Poldine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poldine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R92106W2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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